3-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
3-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring, a thienyl group, and dibromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common method includes the condensation of 4,5-dibromo-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable base to yield the final thiazolone product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ammonia, primary amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted thiazolones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential anticancer properties, as it may interact with specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s dibromo and thiazolone moieties may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. For example, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell division.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-{[(E)-1-(4,5-DICHLORO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The presence of dibromo substituents in 3-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity to molecular targets
Properties
IUPAC Name |
3-[(E)-(4,5-dibromothiophen-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2OS3/c9-5-1-4(16-7(5)10)2-11-12-6(13)3-15-8(12)14/h1-2H,3H2/b11-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZLIEHOMHQIAI-BIIKFXOESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC(=C(S2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC(=C(S2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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